![molecular formula C11H10ClF3O3 B2820395 1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate CAS No. 1965305-08-1](/img/structure/B2820395.png)
1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate is a chemical compound that belongs to the class of carbonates. It is a white crystalline solid that is soluble in organic solvents. This compound has gained attention due to its potential applications in scientific research.
科学研究应用
1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate has been used in scientific research for various applications. It has been used as a reagent for the synthesis of various compounds such as 4-(trifluoromethyl)phenyl isocyanate, which has potential applications in the pharmaceutical industry. It has also been used as a reagent for the synthesis of chiral compounds, which have potential applications in asymmetric synthesis.
作用机制
The mechanism of action of 1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate is not well understood. However, it is believed to act as a carbonylating agent, which can react with various nucleophiles such as amines and alcohols to form carbamate derivatives.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is believed to be a relatively stable compound that does not undergo significant metabolism in vivo.
实验室实验的优点和局限性
The advantages of using 1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate in lab experiments include its high yield of synthesis, its potential applications in the synthesis of various compounds, and its stability. The limitations include its potential toxicity and the need for careful handling due to its reactive nature.
未来方向
There are several future directions for the use of 1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate in scientific research. One potential direction is the synthesis of novel carbamate derivatives for use as potential therapeutic agents. Another direction is the development of new asymmetric synthesis methods using this compound as a reagent. Additionally, further studies are needed to understand the mechanism of action and potential toxicity of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in scientific research.
合成方法
The synthesis of 1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate involves the reaction of 4-(trifluoromethyl)benzyl alcohol with chloroethyl chloroformate in the presence of a catalyst such as triethylamine. This reaction results in the formation of this compound with a yield of approximately 80%.
属性
IUPAC Name |
1-chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O3/c1-7(12)18-10(16)17-6-8-2-4-9(5-3-8)11(13,14)15/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGOWSCYCMJYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)OCC1=CC=C(C=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

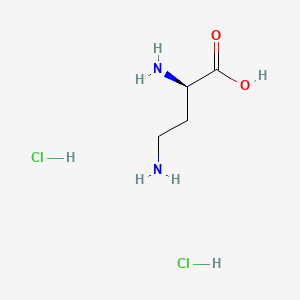
![N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2820313.png)
![methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2820314.png)

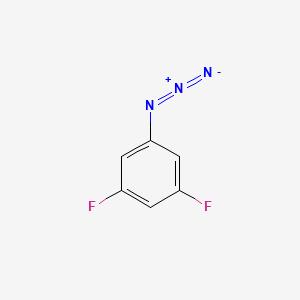
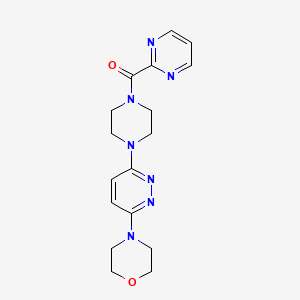
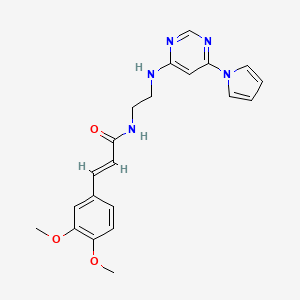

![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2820322.png)
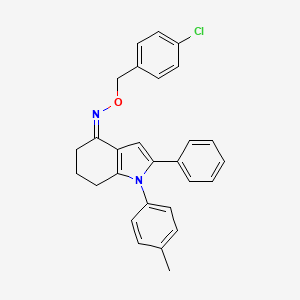
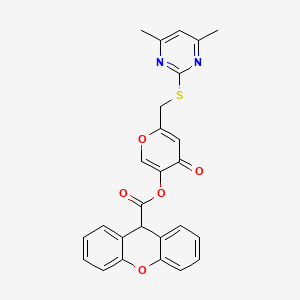
![4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B2820326.png)

![2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2820331.png)